1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-14-6-7-15(20)18(14)11-16(21)17-9-8-13(10-17)24(22,23)12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCQZNYFIKTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Core Pyrrolidine-2,5-dione Synthesis
The pyrrolidine-2,5-dione (succinimide) scaffold is typically synthesized via cyclization of aspartic acid derivatives or through condensation reactions. Modern approaches include:
- Cyclization of maleic anhydride derivatives : Reaction with primary amines under acidic conditions yields substituted succinimides.
- Enolate alkylation : Deprotonation of succinimide followed by alkylation with electrophiles introduces side chains.
Example Protocol (Adapted from):
- Dissolve maleic anhydride (10 mmol) in dry THF.
- Add 3-(phenylsulfonyl)pyrrolidine (10 mmol) and triethylamine (12 mmol).
- Stir at 60°C for 12 h, then concentrate under reduced pressure.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the core structure.
Ketone Bridge Formation
The 2-oxoethyl linker is installed via:
Nucleophilic Acylation
- Reagents : Bromoacetyl bromide, K₂CO₃.
- Mechanism : SN2 displacement of bromide by the pyrrolidine nitrogen.
- React pyrrolidine-2,5-dione (1 equiv) with bromoacetyl bromide (1.1 equiv) in CH₃CN.
- Add K₂CO₃ (2 equiv) and stir at RT for 6 h.
- Filter, concentrate, and couple with 3-(phenylsulfonyl)pyrrolidine via Hünig’s base.
- Yield: 61–80%.
Stetter Reaction
- Catalyst : N-Heterocyclic carbene (NHC).
- Advantage : Enables one-pot ketone formation from aldehydes and α,β-unsaturated esters.
- Mix pyrrolidine-2,5-dione (1 equiv), cinnamaldehyde (1.2 equiv), and NHC catalyst (10 mol%).
- Stir in THF at 25°C for 24 h.
- Isolate product via column chromatography (hexane:ethyl acetate).
- Yield: 50–70%.
Comparative Analysis of Methods
Challenges and Solutions
- Steric Hindrance : Bulky 3-(phenylsulfonyl) groups reduce reaction rates. Solution : Use microwave-assisted synthesis to enhance kinetics.
- Over-Oxidation : Risk during sulfonylation. Solution : Employ controlled NaIO₄ stoichiometry.
- Racemization : Chiral centers may form. Solution : Use enantioselective catalysts (e.g., Jacobsen’s).
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring system may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural variations among pyrrolidine-2,5-dione derivatives, emphasizing substituents and functional groups:
Key Observations :
- The target compound’s phenylsulfonyl group distinguishes it from halogenated (e.g., bromophenyloxy ) or indole-based derivatives . Sulfonyl groups often enhance metabolic stability and hydrogen-bonding capacity.
- Compared to piperazinyl derivatives , the 3-(phenylsulfonyl)pyrrolidin-1-yl group introduces a bulkier, more lipophilic moiety, which may affect membrane permeability.
Physicochemical Properties
Key Observations :
- Hydrochloride salts (e.g., ) exhibit superior solubility, suggesting that salt formation could optimize the target compound’s bioavailability.
Key Observations :
- The acetylphenyl-bromophenyloxy derivative demonstrates significant GABA-transaminase inhibition, a target for anticonvulsants. The target compound’s sulfonyl group may similarly modulate enzyme interactions.
Biological Activity
1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine structure with a phenylsulfonyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.4 g/mol. The compound is characterized by its unique structural features that may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1448054-90-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Anticholinesterase Activity
Several studies have demonstrated that compounds containing pyrrolidine moieties can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Case Study:
A derivative exhibiting AChE inhibition showed an IC50 value of 70 nM against electric eel AChE (eeAChE) and 380 nM against human AChE (huAChE), indicating significant potency in enhancing cholinergic activity .
2. Neuroprotective Effects
Research has suggested that similar compounds can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The presence of the phenylsulfonyl group may enhance these effects by modulating signaling pathways related to neuroprotection.
Case Study:
In vitro studies indicated that certain derivatives could prevent neuroinflammation and protect against cytotoxicity induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂) .
3. Antioxidant Activity
The antioxidant properties of these compounds are also noteworthy. They can scavenge free radicals and reduce oxidative damage in cells, which is crucial for maintaining cellular health and preventing neurodegenerative diseases.
Research Findings:
Compounds similar to this compound have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: By binding to active sites on enzymes like AChE, the compound can prevent the hydrolysis of acetylcholine.
- Modulation of Signaling Pathways: The compound may influence pathways involved in oxidative stress response and inflammation through Nrf2 activation.
Q & A
Basic Question
- GABA-transaminase inhibition : Fluorometric assays measuring IC values (e.g., vigabatrin as a reference standard) ().
- Electrophysiological screens : Patch-clamp studies on neuronal sodium/calcium channels ().
- Receptor binding assays : Radioligand displacement for 5-HT or SERT targets ().
Advanced Tip : Combine these with metabolic stability tests (e.g., liver microsome assays) to prioritize candidates for in vivo studies.
How can regioselectivity challenges in synthesis be addressed?
Advanced Question
- Catalyst optimization : HFIP promotes para-selective C–H activation in aniline derivatives, reducing byproducts ().
- Steric directing groups : Bulky substituents (e.g., trityl groups) guide alkylation to specific positions ().
- Temperature control : Low-temperature reactions (-20°C) minimize undesired keto-enol tautomerization in maleimide adducts ().
Validation : NMR variable-temperature experiments and DFT calculations predict regiochemical outcomes ().
What in vivo models elucidate the mechanism of action?
Advanced Question
- Maximal electroshock (MES) and 6 Hz seizure tests : Rodent models quantify protection against induced seizures ().
- Tail-flick and hot-plate assays : Assess antinociceptive activity linked to calcium channel modulation ().
- Microdialysis : Measure extracellular GABA levels in brain tissue to confirm target engagement ().
Data Interpretation : Compare ED values against reference drugs (e.g., valproic acid) and correlate with in vitro binding affinities .
How to resolve contradictions in structure-activity relationship (SAR) studies?
Advanced Question
- Case Study : Azetidine-containing derivatives () may show reduced potency compared to pyrrolidine analogs () due to altered ring strain and hydrogen-bonding capacity.
- Statistical tools : Multivariate analysis (e.g., PCA or CoMFA) identifies structural descriptors (logP, polar surface area) that explain activity cliffs .
- Crystallographic screening : Fragment-based approaches (e.g., ) map binding pockets to reconcile discrepancies between computational predictions and experimental data.
Recommendation : Use hybrid QSAR/pharmacophore models to prioritize synthetic targets with balanced physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
